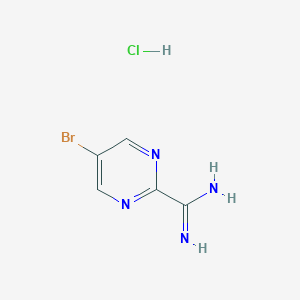
5-Bromopyrimidine-2-carboximidamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopyrimidine-2-carboximidamide Hydrochloride is a chemical compound with the molecular formula C5H6BrClN4 and a molecular weight of 237.48 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromopyrimidine with cyanamide under acidic conditions to form the carboximidamide group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrimidine-2-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
5-Bromopyrimidine-2-carboximidamide Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromopyrimidine-2-carboximidamide Hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it can interact with nucleic acids and proteins, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-2-carboximidamide Hydrochloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromopyrimidine-2-carbonitrile: Contains a nitrile group instead of a carboximidamide group.
Uniqueness
5-Bromopyrimidine-2-carboximidamide Hydrochloride is unique due to its specific functional groups and the presence of both bromine and carboximidamide groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2432928-66-8 |
|---|---|
Molecular Formula |
C5H6BrClN4 |
Molecular Weight |
237.48 g/mol |
IUPAC Name |
5-bromopyrimidine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H5BrN4.ClH/c6-3-1-9-5(4(7)8)10-2-3;/h1-2H,(H3,7,8);1H |
InChI Key |
CAHSEKFJAKKKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(=N)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


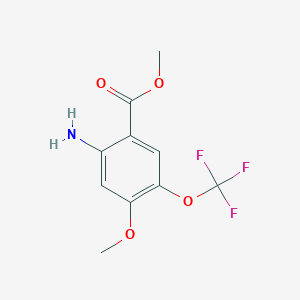
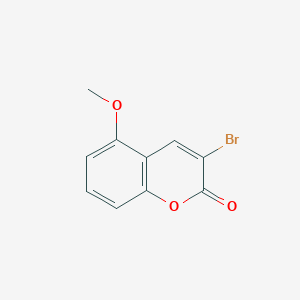
![7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)

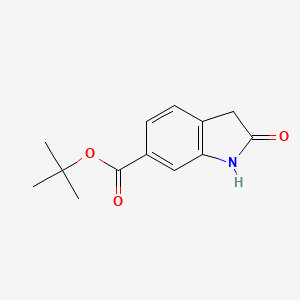
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B13676595.png)
![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)
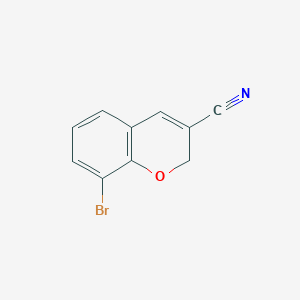
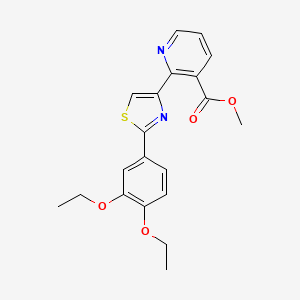

![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
